molecular formula C19H19N3OS B2881124 N-methyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207044-96-9

N-methyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2881124
CAS RN: 1207044-96-9
M. Wt: 337.44
InChI Key: RTCKBJUGRZEFCE-UHFFFAOYSA-N
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Description

N-methyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide, also known as MPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTA is a thioacetamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of laboratory experiments.

Scientific Research Applications

Antiviral Applications

The compound’s potential as an antiviral agent is significant. Derivatives of triazoloquinoxaline, which share a similar structural motif with the compound , have been synthesized for their antiviral properties. The thioamide group, present in our compound, is a structural modification known to enhance antiviral activity . This suggests that “N-methyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide” could be explored for its efficacy against viral pathogens.

Antimicrobial Properties

Compounds with a triazole moiety, such as the one being analyzed, are known for their antimicrobial activities. The presence of a triazole ring system has been associated with significant antibacterial and antifungal effects. This is supported by literature indicating that similar compounds exhibit antimicrobial activities, which could be attributed to the structural features shared with our compound .

Antifungal Drug Development

The triazole core structure is a common feature in antifungal drugs like voriconazole and posaconazole. Given the structural similarities, “N-methyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide” could be a candidate for the development of new antifungal medications, potentially offering a new mechanism of action or improved efficacy .

Synthesis of Heterocyclic Compounds

The compound could serve as a precursor in the synthesis of various heterocyclic compounds. Heterocycles play a crucial role in medicinal chemistry due to their diverse biological activities. The compound’s unique structure could facilitate the synthesis of novel heterocycles with potential pharmaceutical applications .

Biological Activity Enhancement

The incorporation of the thioamide group and the imidazole ring in the compound’s structure could lead to enhanced biological activity. These structural elements are known to improve the bioactivity of molecules, suggesting that our compound could be modified to increase its therapeutic potential .

Chemical Database Inclusion

As a novel compound with potential biological activities, “N-methyl-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide” could be included in chemical databases. This would facilitate further research and collaboration in the scientific community, allowing for the exploration of its properties and applications .

properties

IUPAC Name

N-methyl-2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-14-8-6-7-11-16(14)22-17(15-9-4-3-5-10-15)12-21-19(22)24-13-18(23)20-2/h3-12H,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCKBJUGRZEFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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